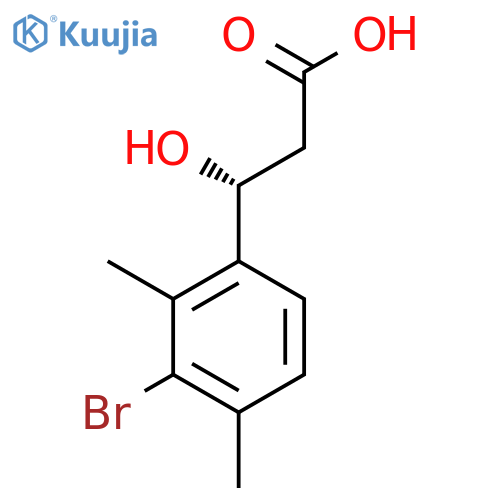

Cas no 2227679-22-1 ((3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid)

2227679-22-1 structure

商品名:(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid

- EN300-1938177

- 2227679-22-1

-

- インチ: 1S/C11H13BrO3/c1-6-3-4-8(7(2)11(6)12)9(13)5-10(14)15/h3-4,9,13H,5H2,1-2H3,(H,14,15)/t9-/m1/s1

- InChIKey: FPMDOYPCEJTYFL-SECBINFHSA-N

- ほほえんだ: BrC1=C(C)C=CC(=C1C)[C@@H](CC(=O)O)O

計算された属性

- せいみつぶんしりょう: 272.00481g/mol

- どういたいしつりょう: 272.00481g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 57.5Ų

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1938177-0.25g |

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid |

2227679-22-1 | 0.25g |

$2110.0 | 2023-09-17 | ||

| Enamine | EN300-1938177-5.0g |

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid |

2227679-22-1 | 5g |

$6650.0 | 2023-05-31 | ||

| Enamine | EN300-1938177-0.05g |

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid |

2227679-22-1 | 0.05g |

$1927.0 | 2023-09-17 | ||

| Enamine | EN300-1938177-0.1g |

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid |

2227679-22-1 | 0.1g |

$2019.0 | 2023-09-17 | ||

| Enamine | EN300-1938177-10g |

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid |

2227679-22-1 | 10g |

$9859.0 | 2023-09-17 | ||

| Enamine | EN300-1938177-2.5g |

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid |

2227679-22-1 | 2.5g |

$4495.0 | 2023-09-17 | ||

| Enamine | EN300-1938177-1g |

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid |

2227679-22-1 | 1g |

$2294.0 | 2023-09-17 | ||

| Enamine | EN300-1938177-10.0g |

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid |

2227679-22-1 | 10g |

$9859.0 | 2023-05-31 | ||

| Enamine | EN300-1938177-0.5g |

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid |

2227679-22-1 | 0.5g |

$2202.0 | 2023-09-17 | ||

| Enamine | EN300-1938177-1.0g |

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid |

2227679-22-1 | 1g |

$2294.0 | 2023-05-31 |

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid 関連文献

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

2227679-22-1 ((3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬